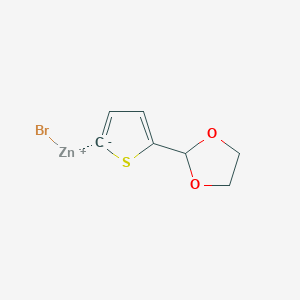

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

説明

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is an organozinc reagent with the molecular formula C₇H₇BrO₂SZn (CAS: 34306-42-8). It is commercially available and valued for its role in sustainable synthetic chemistry, particularly in Negishi cross-coupling reactions. The compound features a thienyl group (a sulfur-containing heterocycle) and a 1,3-dioxolane acetal moiety, which serves as a protected aldehyde group. This acetal functionality enables in situ deprotection under acidic conditions, eliminating the need for additional formylation steps in multi-step syntheses. Its primary application lies in constructing the indaceno[1,2-b:5,6-b′]dithiophene (IDT) core, a critical structure in organic electronics.

特性

IUPAC Name |

bromozinc(1+);2-(2H-thiophen-2-id-5-yl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O2S.BrH.Zn/c1-2-6(10-5-1)7-8-3-4-9-7;;/h1-2,7H,3-4H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNBTCXRFDXCFM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=[C-]S2.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2SZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 1,3-dioxolane in the presence of a zinc reagent. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the organozinc compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反応の分析

Types of Reactions

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.

Substitution: The organozinc compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.

科学的研究の応用

Organic Synthesis

One of the primary applications of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is in organic synthesis. It serves as a reagent for forming carbon-carbon bonds through cross-coupling reactions. The compound acts as a nucleophile, facilitating the transfer of the thienyl group to electrophilic centers . This property is particularly useful in synthesizing complex organic molecules.

Key Reactions:

- Cross-Coupling Reactions: Utilized in Suzuki-Miyaura and Negishi coupling reactions to create functionalized thiophenes.

- Nucleophilic Substitution: Engages in substitution reactions with various electrophiles, yielding diverse thiophene derivatives .

Medicinal Chemistry

Research into thiophene derivatives has highlighted their potential as therapeutic agents. Compounds derived from this compound are being explored for their biological activities, including anti-inflammatory and anticancer properties. The versatility of this compound allows for modifications that enhance its pharmacological profile .

Case Study:

A study investigated the efficacy of thiophene derivatives synthesized using this organozinc compound against specific targets in cancer therapy. Results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Material Science

The reactivity of this compound makes it a valuable precursor in the production of advanced materials. Its ability to participate in polymerization reactions allows for the development of conducting polymers and specialty chemicals used in electronics and coatings .

作用機序

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom facilitates the transfer of the thienyl group to electrophilic centers, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The dioxolane ring can also participate in ring-opening reactions, adding to the compound’s versatility.

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide with structurally or functionally related organozinc reagents and heterocyclic compounds.

Structural and Functional Analogues

Table 1: Key Properties and Applications of Selected Organozinc Reagents

Comparative Analysis of Reactivity and Utility

Acetal Functionality :

The 1,3-dioxolane group in this compound distinguishes it from simpler thienylzinc reagents. This group acts as a masked aldehyde, enabling acid-catalyzed deprotection during cyclization (e.g., IDT core formation). In contrast, reagents like 2-thienylzinc bromide lack such protective groups, requiring additional steps for aldehyde introduction.

Negishi Coupling Efficiency: Compared to Stille coupling (which uses toxic tin reagents), this compound offers a greener alternative. For example, Forti and Nitti (2022) demonstrated its use in synthesizing IDT cores with higher atom economy. Analogues like 5-bromo-2-thienylzinc bromide are less versatile in cascade reactions due to their bromine substituent, which may limit downstream functionalization.

Commercial Viability :

Priced at ~35 EUR/g, this compound is cost-effective for industrial applications. In contrast, specialized pyridylzinc bromides (e.g., trifluoromethyl-substituted variants) are often pricier due to complex synthesis.

Heterocyclic Diversity :

While pyridylzinc bromides (e.g., 4-trifluoromethyl-2-pyridylzinc bromide ) excel in electron-deficient coupling partners, thienylzinc reagents like the subject compound are superior for sulfur-containing π-conjugated systems, critical in organic photovoltaics.

生物活性

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with zinc bromide in the presence of dioxolane. The process is usually carried out under inert conditions to prevent moisture interference.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within biological systems. This interaction can modulate enzyme activity and influence biochemical pathways critical for cellular function.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors, altering their signaling pathways.

- Antimicrobial Activity : Some studies suggest that derivatives of dioxolanes exhibit antibacterial and antifungal properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound. Key findings include:

- Antibacterial and Antifungal Activity :

- A series of 1,3-dioxolane derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated significant activity against Staphylococcus aureus and Candida albicans .

- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds related to this class.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 625 |

| Compound B | Pseudomonas aeruginosa | 1250 |

| Compound C | Candida albicans | 500 |

- Anticancer Potential :

- Pharmacological Applications :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide?

- Methodology :

- Step 1 : Synthesize the precursor 5-(1,3-Dioxolan-2-yl)-2-bromothiophene via bromination of 2-thienyl derivatives. Use anhydrous conditions to avoid hydrolysis of the dioxolane group .

- Step 2 : Perform a halogen-metal exchange using Zn dust or Rieke zinc in dry tetrahydrofuran (THF) at −78°C under argon. Monitor reaction progress via TLC or in situ quenching with electrophiles (e.g., iodine) .

- Critical Parameters : Maintain strict inert atmosphere to prevent oxidation of the zinc reagent. Solvent purity (e.g., distilled THF) is essential for high yields.

Q. How should researchers characterize this compound to confirm structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to verify the dioxolane ring (δ 4.0–5.5 ppm for acetal protons) and thienyl backbone (aromatic protons at δ 6.5–7.5 ppm) .

- Elemental Analysis : Confirm Br and Zn content (±0.3% deviation).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in anhydrous hexane/THF mixtures (as demonstrated for analogous organozinc compounds) .

Q. What are the recommended storage conditions to ensure stability?

- Protocol : Store under argon at −20°C in flame-dried glassware. Avoid exposure to moisture or protic solvents, which can hydrolyze the dioxolane group or deactivate the zinc reagent .

- Stability Tests : Monitor decomposition via periodic -NMR; degradation products include thiophene derivatives and zinc oxides.

Q. How does the dioxolane group impact solubility and reactivity?

- Solubility : The dioxolane enhances solubility in polar aprotic solvents (e.g., THF, DMF) due to its electron-rich oxygen atoms.

- Reactivity : The acetal group acts as a ketone-protecting moiety, enabling selective cross-coupling at the thienyl-zinc site without side reactions .

Advanced Research Questions

Q. How does the presence of the 1,3-dioxolane group influence the reactivity in cross-coupling reactions?

- Mechanistic Insight : The dioxolane stabilizes the adjacent thienyl-zinc bond via electron donation, enhancing nucleophilicity in Negishi or Kumada couplings. However, under acidic conditions, the acetal may hydrolyze, releasing formaldehyde and altering reactivity .

- Case Study : Coupling with aryl halides in THF at 60°C yields biaryl products with >80% efficiency when Pd(PPh) is used as a catalyst .

Q. What strategies mitigate decomposition during storage or reaction?

- Preventive Measures :

- Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone).

- Add stabilizing ligands (e.g., TMEDA) to chelate Zn and reduce aggregation .

- Decomposition Pathways : Hydrolysis (moisture) and oxidation (O) are primary routes; FT-IR can detect Zn-O bands (450–600 cm) as degradation markers .

Q. How do solvent polarity and temperature affect reaction kinetics in cross-couplings?

- Kinetic Analysis :

- Polar Solvents (DMF, NMP) : Accelerate transmetallation but may destabilize the zinc reagent.

- Low Temperatures (−40°C) : Suppress side reactions but slow catalytic turnover. Optimal balance is achieved in THF at 25–40°C .

Q. What computational methods validate the electronic structure of this compound?

- DFT Studies : Calculate HOMO/LUMO energies to predict regioselectivity in cross-couplings. The thienyl-zinc moiety exhibits a HOMO localized on the zinc atom (−5.2 eV), favoring oxidative addition with Pd(0) .

Data Contradictions and Resolution

- Reported Yields : Variances (60–90%) in coupling efficiency arise from differences in Zn purity and catalyst loading. Standardize Zn activation (e.g., via Rieke method) to minimize discrepancies .

- Structural Ambiguities : Conflicting NMR shifts for the dioxolane group (δ 4.1 vs. 4.9 ppm) may reflect solvent-dependent conformational changes. Use deuterated THF for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。